molecular formula C18H19N5O3 B14537256 3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 62194-11-0

3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile

Cat. No.: B14537256
CAS No.: 62194-11-0
M. Wt: 353.4 g/mol
InChI Key: ADQKPCRPXGLLKD-UHFFFAOYSA-N
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Description

3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a nitrophenyl diazenyl group. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. The initial step often includes the diazotization of 2-methoxy-4-nitroaniline, followed by a coupling reaction with N-ethyl-4-aminobenzonitrile. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Widely used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with various molecular targets. The nitrophenyl diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
  • Propanenitrile, 3-[ethyl[4-[(2-nitrophenyl)diazenyl]phenyl]amino]

Uniqueness

3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

62194-11-0

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C18H19N5O3/c1-3-22(12-4-11-19)15-7-5-14(6-8-15)20-21-17-10-9-16(23(24)25)13-18(17)26-2/h5-10,13H,3-4,12H2,1-2H3

InChI Key

ADQKPCRPXGLLKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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